2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide

Physicochemical properties Medicinal chemistry Lipophilicity

Accelerate your kinase inhibitor program with 2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide (CAS 1235438-82-0). This imidazole scaffold delivers a unique combination of a hinge-binding core, a 5-amino derivatization handle, a 4-phenyl hydrophobic anchor, and an N1-acetamide side chain that maintains drug-like physicochemical properties (MW 216.24, LogP 0.043, TPSA 86.93 Ų). Unlike generic imidazole analogs, this substitution pattern is purpose-built for fragment-based screening and ATP-competitive inhibitor elaboration. Consistent ≥95% purity and Lipinski compliance ensure reproducible SAR and rapid fragment-to-lead optimization. Secure your research supply now.

Molecular Formula C11H12N4O
Molecular Weight 216.24 g/mol
CAS No. 1235438-82-0
Cat. No. B1520418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide
CAS1235438-82-0
Molecular FormulaC11H12N4O
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N(C=N2)CC(=O)N)N
InChIInChI=1S/C11H12N4O/c12-9(16)6-15-7-14-10(11(15)13)8-4-2-1-3-5-8/h1-5,7H,6,13H2,(H2,12,16)
InChIKeyUFCPYIQGNWLIOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Amino-4-phenyl-1H-imidazol-1-yl)acetamide (CAS 1235438-82-0): Procurement-Ready Imidazole Building Block for Kinase-Focused Synthesis


2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide (CAS 1235438-82-0) is a heterocyclic building block characterized by a 1H-imidazole core substituted with a 5-amino group, a 4-phenyl ring, and an N1-acetamide moiety. The compound is commercially available in research quantities at ≥95% purity . Predicted physicochemical properties include a molecular weight of 216.24 g/mol, calculated LogP of 0.043, and topological polar surface area (TPSA) of 86.93 Ų, which place it within favorable drug-like chemical space (Lipinski compliant) [1]. The 5-amino-4-phenylimidazole scaffold is recognized in the patent literature as a core for kinase modulator development, particularly for hyperproliferative disease targets [2].

Why 2-(5-Amino-4-phenyl-1H-imidazol-1-yl)acetamide (CAS 1235438-82-0) Cannot Be Replaced by Common Imidazole Analogs


Substituting 2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide with a generic imidazole derivative risks introducing divergent physicochemical and biological properties that can derail a synthetic campaign or SAR study. The specific combination of the 5-amino, 4-phenyl, and N1-acetamide substituents is not replicated in simpler analogs such as 4-phenyl-1H-imidazole (CAS 670-95-1) or unsubstituted imidazole-1-acetamide. The 5-amino group provides a nucleophilic handle for further derivatization, while the 4-phenyl ring contributes to hydrophobic interactions in target binding pockets . The acetamide side chain at N1 distinguishes this compound from 5-amino-4-phenylimidazole (CAS not assigned) and imparts a distinct lipophilicity profile (LogP 0.043) compared to the more lipophilic parent scaffold [1]. In kinase inhibitor development, subtle changes to the imidazole substitution pattern have been shown to profoundly affect potency and selectivity profiles [2].

Quantitative Differentiation Guide for 2-(5-Amino-4-phenyl-1H-imidazol-1-yl)acetamide (CAS 1235438-82-0): Procurement-Relevant Comparator Data


LogP and Lipophilicity Differentiation from 4-Phenyl-1H-imidazole

2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide exhibits a calculated LogP of 0.043, which is significantly lower than the predicted LogP of ~2.1 for 4-phenyl-1H-imidazole (CAS 670-95-1) due to the presence of the polar amino and acetamide functional groups [1][2]. This reduction in lipophilicity translates to improved aqueous compatibility and a LogD at pH 7.4 of -0.11, indicating a preference for the aqueous phase under physiological conditions [1].

Physicochemical properties Medicinal chemistry Lipophilicity

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity Comparison

The target compound has a calculated TPSA of 86.93 Ų, which is within the favorable range for oral bioavailability (<140 Ų) and blood-brain barrier penetration (<90 Ų) [1]. In comparison, 5-amino-1H-imidazole-4-carboxamide (AICA, CAS 2627-69-2) has a TPSA of 97.6 Ų due to the additional carboxamide oxygen, while 4-phenyl-1H-imidazole (CAS 670-95-1) has a TPSA of only 28.7 Ų [2]. The target compound's intermediate TPSA provides a balanced profile for both solubility and membrane permeability.

Drug-likeness Permeability ADME prediction

Hydrogen Bond Donor/Acceptor Count Differentiation for Fragment-Based Drug Design

The compound possesses 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), as confirmed by structural analysis . This profile differs from 2-(4-phenyl-1H-imidazol-1-yl)acetamide (hypothetical analog lacking the 5-amino group), which would have only 1 HBD and 3 HBA. The additional amino HBD enables supplementary polar interactions with kinase hinge regions, a feature exploited in imidazole-based kinase inhibitors [1]. The HBD count of 2 also places the compound within the optimal range (≤5) for oral drug-likeness.

Fragment-based drug discovery Ligand efficiency Hit-to-lead

Commercial Purity Specification and Procurement Readiness

2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide is available from multiple reputable vendors at a minimum purity specification of 95% . In contrast, the parent scaffold 5-amino-4-phenylimidazole (without the N1-acetamide) is not commercially stocked by major research chemical suppliers (CAS not assigned in commercial catalogs). For procurement workflows, the acetamide derivative offers immediate availability for next-step synthesis, eliminating the need for custom synthesis or de novo preparation.

Chemical procurement Quality control Synthetic building blocks

Lipinski Rule Compliance and Drug-Like Property Profile

The compound meets all Lipinski Rule of Five criteria: molecular weight 216.24 g/mol (≤500), LogP 0.043 (≤5), H-bond donors 2 (≤5), and H-bond acceptors 3 (≤10) [1]. This profile compares favorably to larger imidazole-containing kinase inhibitors such as KIM-161 (MW ~500+; exact MW not disclosed), which was developed from a related phenylacetamide-imidazolone scaffold and showed cytotoxic IC50 values of 294-362 nM in cancer cell lines [2]. The target compound's low molecular weight and favorable physicochemical properties position it as an attractive starting fragment for lead optimization campaigns.

Drug-likeness Lead optimization ADME

Safety and Handling Profile for Laboratory Procurement Decisions

According to SDS documentation, the compound carries GHS07 hazard classification (Harmful/Irritant) with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It is classified as non-hazardous for transport and can be shipped at ambient temperature . In comparison, many nitro-substituted imidazole derivatives (e.g., imidazole-1-acetamide, 5-methyl-2-nitro-) carry additional explosion or reactivity hazards due to the nitro group, requiring more stringent shipping and storage conditions.

Laboratory safety Chemical handling Procurement compliance

Optimal Research Applications for 2-(5-Amino-4-phenyl-1H-imidazol-1-yl)acetamide (CAS 1235438-82-0) Based on Quantitative Evidence


Kinase Inhibitor Fragment Library Enrichment

The compound's favorable physicochemical profile (MW 216.24, LogP 0.043, TPSA 86.93 Ų, Lipinski compliant) makes it an ideal addition to fragment libraries targeting kinase ATP-binding sites [1]. The 5-amino-4-phenylimidazole core is structurally validated in kinase modulator patents, providing a rational starting point for fragment-based screening and subsequent growth [2].

Synthesis of ATP-Competitive Kinase Inhibitor Leads

The combination of a hinge-binding imidazole core with a 5-amino derivatization handle enables direct elaboration into ATP-competitive kinase inhibitors. The 5-amino group can be acylated, alkylated, or coupled to diverse warheads while maintaining the 4-phenyl group for hydrophobic pocket occupancy, a design strategy reflected in the imidazole amine kinase modulator patent literature [2].

Medicinal Chemistry SAR Campaigns for Phenylimidazole Scaffolds

With defined purity (95%) and well-characterized predicted properties, the compound serves as a reliable benchmark for structure-activity relationship studies comparing substitution effects on lipophilicity, solubility, and target engagement. The documented TPSA and LogP values provide reference points for assessing the impact of additional functional group modifications on overall drug-like properties [1].

Quote Request

Request a Quote for 2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.